Hydrogen‑Bond Donor Count Differentiates Target Compound from 2‑Amino and 2‑Unsubstituted Analogs
The target compound possesses two hydrogen‑bond donors (purine N7‑H and N9‑H), whereas the primary 2‑amino analog 6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine (CAS 5069‑76‑1) has three H‑bond donors, and the 2‑unsubstituted analog 6-[(4-chlorophenyl)methylsulfanyl]-7H-purine (CAS 5069‑67‑0) also has only one [1]. This difference alters the compound’s capacity to satisfy key hydrogen‑bonding constraints in ATP‑binding pockets or nucleoside‑processing enzyme active sites, as documented for the purine scaffold class [2].
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 2 H‑bond donors |
| Comparator Or Baseline | 6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine: 3 H‑bond donors; 6-[(4-chlorophenyl)methylsulfanyl]-7H-purine: 1 H‑bond donor |
| Quantified Difference | −1 H‑bond donor vs 2‑amino analog; +1 H‑bond donor vs 2‑unsubstituted analog |
| Conditions | Computed from 2D structure; PubChem Cactvs descriptors |
Why This Matters
Hydrogen‑bond donor count is a primary determinant of kinase hinge‑binding complementarity and blood–brain barrier permeability; procurement for a project targeting a specific donor‑acceptor motif should exclude analogs with mismatched H‑bond donor profiles.
- [1] PubChem computed properties: CID 477980 (target), CID 3016385 (2‑unsubstituted analog), CID 3016386 (2‑amino analog). National Center for Biotechnology Information (2025). View Source
- [2] US8846696B2 – Purine derivatives (describes 2,6,9‑substituted purine SAR in CDK inhibition). United States Patent and Trademark Office (2014). View Source
